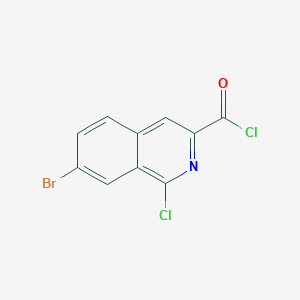

2-Methoxy-6-methylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

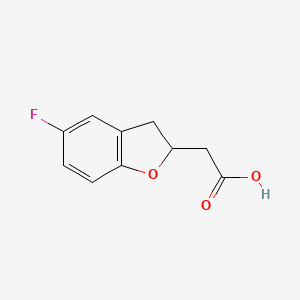

2-Methoxy-6-methylpyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The methoxy and methyl groups attached to the pyrimidine ring influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored in various studies. For instance, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, achieving a high yield and purity under optimum conditions . Another study reported the synthesis of 2-amino-4-methoxypyrimidine through a methoxylation reaction of 2-amino-4-chloropyrimidine, which was obtained from chlorination of isocytosine, indicating the potential for industrial production due to low cost and high yields .

Molecular Structure Analysis

Quantum chemical calculations have been used to elucidate the molecular structure and spectroscopic insights of similar compounds. For example, the molecular structure of 2-amino-4-methoxy-6-methylpyrimidine was investigated using density functional theory (DFT), revealing the optimized geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . The crystal and molecular structures of related compounds have also been determined, confirming conformational differences and substantial hydrogen-bonding interactions within the crystal structures .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various nucleophiles has been studied, showing that reactions can lead to a range of products, including ring transformations and aminations . The reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and primary amines can yield both 4-iminiopyran salts and pyridinium salts, with the product ratio depending on the amine's basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Hydrogen bonding plays a significant role in the solid-state structure, as seen in 2-amino-4-methoxy-6-methylpyrimidine, where molecules are linked into chains and sheets by N-H...N hydrogen bonds and aromatic pi-pi-stacking interactions . Theoretical calculations, such as those performed on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, provide insights into the molecule's stability, charge distribution, and potential biological activity .

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

- Ring Transformations : The compound's derivatives undergo fascinating ring transformations and meta-rearrangements when reacting with nucleophiles, showcasing its utility in creating novel heterocyclic compounds (Hertog et al., 2010).

- Hydrogen Bonding : Studies have explored the hydrogen bonding patterns in similar compounds, revealing intricate networks of N-H...N hydrogen bonds and aromatic pi-pi stacking interactions, which could influence the design of new materials and drugs (Glidewell et al., 2003).

- Molecular Docking and DFT Studies : The significance of 2-Methoxy-6-methylpyrimidin-4-amine derivatives in hypertension treatment has been underscored through DFT, molecular docking, and experimental analyses, highlighting its potential as an I1 imidazoline receptor agonist (Aayisha et al., 2019).

Pharmacological Applications

- Anti-HIV Activity : Synthesis and evaluation of novel MC-1220 analogs, including derivatives of 2-Methoxy-6-methylpyrimidin-4-amine, have shown promising activity against HIV-1, demonstrating the compound's relevance in developing new antiviral therapies (Loksha et al., 2016).

- Antituberculosis Effect : Derivatives have been identified with significant antituberculous effects, presenting a pathway for new therapeutic agents against tuberculosis (Erkin & Krutikov, 2007).

Material Science and Molecular Structure

- Spectroscopic Insights : Quantum chemical calculations have provided deep insights into the molecular structure, spectroscopic characteristics, and non-linear optical properties of related compounds, contributing to the understanding of their electronic and photophysical behaviors (Prabavathi & Nilufer, 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is suggested that the compound may act as a nucleophile, potentially attacking other compounds in a chemical reaction . More detailed studies are required to elucidate the exact interactions with its targets and the resulting changes.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects of this compound would require further investigation.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methoxy-6-methylpyrimidin-4-amine are not well-documented. These properties are crucial for understanding the bioavailability of the compound. The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere

Result of Action

Understanding these effects would provide insights into the potential therapeutic applications of this compound .

Propriétés

IUPAC Name |

2-methoxy-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSIYKXFJURIFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-methylpyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)